![molecular formula C21H21N3O4S B2708402 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897469-36-2](/img/structure/B2708402.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been studied for their antimicrobial and antifungal properties. For instance, the synthesis and antimicrobial activity of new pyridine derivatives, including those structurally related to the given compound, have shown variable and modest activity against various strains of bacteria and fungi. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Properties
Novel benzodifuranyl derivatives, synthesized from compounds structurally similar to the given chemical, have been found to possess significant anti-inflammatory and analgesic activities. These compounds, which were tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory properties, displayed high inhibitory activity, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidative Activity
Research on the antioxidative constituents from Piper elongatum VAHL., a plant used in folk medicine, has identified compounds with strong antioxidative activities. These findings suggest the potential application of related compounds in developing antioxidants for therapeutic use (Masuoka, Ono, Ito, & Nohara, 1997).
Anticancer Activity
A novel naphthyridine derivative, structurally related to the given compound, has shown promising anticancer activity in human malignant melanoma cell lines. It was found to induce necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong, Lv, Yan, Chang, & Wang, 2018).
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the given compound, has been identified as a new anti-mycobacterial chemotype. Several derivatives displayed potent activity against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents for tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-15-3-4-16-19(13-15)29-21(22-16)24-8-6-23(7-9-24)20(25)14-2-5-17-18(12-14)28-11-10-27-17/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJIQHHEDQXPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
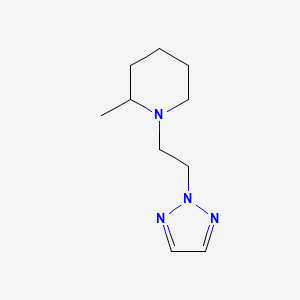
![Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2708320.png)
![3-Bromo-N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2708321.png)
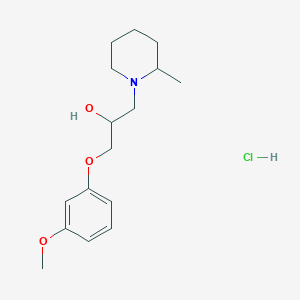
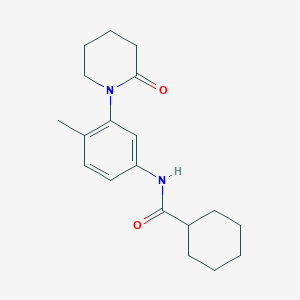
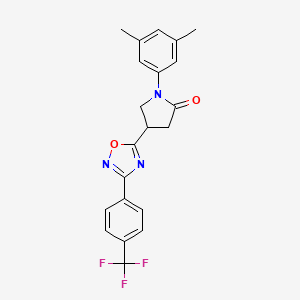


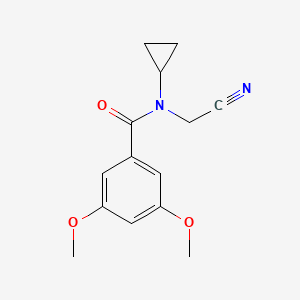
![N-[[4-(4-Propan-2-yloxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2708335.png)
![6-(1H-Tetrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2708336.png)
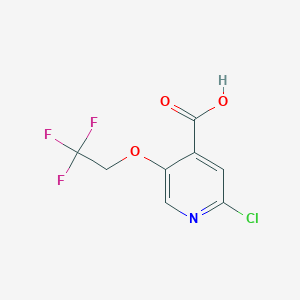
![N-(1-Cyanocyclohexyl)-2-[4-(5-fluoropyridin-3-yl)piperazin-1-yl]propanamide](/img/structure/B2708341.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2708342.png)
